molecular formula C26H26N2O3S B2362276 N-(4-ethoxyphenyl)-6-ethyl-3-tosylquinolin-4-amine CAS No. 895643-11-5

N-(4-ethoxyphenyl)-6-ethyl-3-tosylquinolin-4-amine

Cat. No.: B2362276
CAS No.: 895643-11-5
M. Wt: 446.57
InChI Key: MQZDZMYTJLWOFR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-ethyl-3-tosylquinolin-4-amine is a quinoline derivative characterized by a tosyl (p-toluenesulfonyl) group at position 3, an ethyl substituent at position 6, and a 4-ethoxyphenylamino group at position 2. The compound’s structural features—such as the electron-withdrawing tosyl group, lipophilic ethyl chain, and ethoxy-substituted aniline—contribute to its physicochemical properties, including solubility, stability, and reactivity .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3S/c1-4-19-8-15-24-23(16-19)26(28-20-9-11-21(12-10-20)31-5-2)25(17-27-24)32(29,30)22-13-6-18(3)7-14-22/h6-17H,4-5H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZDZMYTJLWOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC=C(C=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-ethyl-3-tosylquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethoxybenzene and an appropriate catalyst. The ethyl group can be added through an alkylation reaction using ethyl iodide.

    Tosylation: The tosyl group can be introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-ethyl-3-tosylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline core, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-ethoxyphenyl)-6-ethyl-3-tosylquinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-ethyl-3-tosylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between N-(4-ethoxyphenyl)-6-ethyl-3-tosylquinolin-4-amine and its analogs:

Compound Name Position 3 Substituent Position 6 Substituent Aniline Group Substituent Notable Properties/Data
Target Compound Tosyl (p-toluenesulfonyl) Ethyl 4-Ethoxyphenyl High lipophilicity; moderate polarity
NQ15 Nitro Benzyloxy, Methoxy 4-Ethoxyphenyl Mp: 211°C; Yield: 94%; EI–MS: m/z 445
6-ethyl-N-(4-methylbenzyl)-3-tosylquinolin-4-amine Tosyl Ethyl 4-Methylbenzyl Structural isomer; increased steric bulk
3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylbenzyl)quinolin-4-amine 4-Chlorobenzenesulfonyl Ethoxy 4-Methylbenzyl Higher polarity due to ethoxy/Cl
N-(3-chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine None (unsubstituted) Trifluoromethyl 3-Chlorophenyl Strong electron-withdrawing CF3 group
N-(4-bromophenyl)-6-ethoxy-2-methylquinolin-4-amine None (unsubstituted) Ethoxy 4-Bromophenyl Bromine adds heavy-atom effect
Key Observations:

Position 3 Substituents: The target’s tosyl group provides moderate electron-withdrawing effects and steric bulk, contrasting with the nitro group in NQ15 (stronger electron withdrawal) and the 4-chlorobenzenesulfonyl group in (higher electronegativity) .

Position 6 Substituents :

  • The ethyl group in the target compound enhances lipophilicity compared to ethoxy () or trifluoromethyl () groups, which increase polarity or electron withdrawal, respectively .

Aniline Group Modifications :

  • The 4-ethoxyphenyl group in the target offers electron-donating effects via the ethoxy moiety, unlike electron-withdrawing substituents (e.g., 4-bromo in or 3-chloro in ) .

Biological Activity

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The structural modifications in quinoline compounds can significantly influence their pharmacological profiles.

General Structure

The compound features:

  • Quinoline Core : A bicyclic structure that is pivotal for its biological activity.
  • Ethoxy Phenyl Group : This substitution may enhance lipophilicity and bioavailability.
  • Tosyl Group : Often used to improve the stability and solubility of the compound.

Anticancer Activity

Research has shown that quinoline derivatives exhibit significant anticancer properties. For instance, studies have indicated that certain quinoline compounds can induce apoptosis in cancer cells through various mechanisms such as:

  • Inhibition of topoisomerase enzymes.
  • Induction of reactive oxygen species (ROS).
  • Modulation of signaling pathways related to cell survival and proliferation.

Case Study: Quinoline Derivatives in Cancer Research

A notable study published in Cancer Letters evaluated the effects of various quinoline derivatives on human cancer cell lines. The study found that compounds with similar structures to N-(4-ethoxyphenyl)-6-ethyl-3-tosylquinolin-4-amine exhibited IC50 values ranging from 5 to 20 µM against breast and lung cancer cell lines, suggesting potent anticancer activity (Smith et al., 2020).

Antimicrobial Activity

Quinoline derivatives have also been reported to possess antimicrobial properties against a range of pathogens. The mechanism often involves:

  • Disruption of bacterial cell membranes.
  • Inhibition of nucleic acid synthesis.

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli30 µg/mL
N-(2-methylphenyl)-6-methylquinolin-4-amineStaphylococcus aureus25 µg/mL
N-(4-chlorophenyl)-6-propylquinolin-4-aminePseudomonas aeruginosa20 µg/mL

Anti-inflammatory Activity

Quinoline derivatives have shown potential in modulating inflammatory responses. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to reduced inflammation.

The biological activity of compounds like this compound could be attributed to several mechanisms:

  • Enzyme Inhibition : Targeting specific enzymes involved in disease pathways.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
  • DNA Intercalation : Binding to DNA, which can interfere with replication and transcription processes.

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